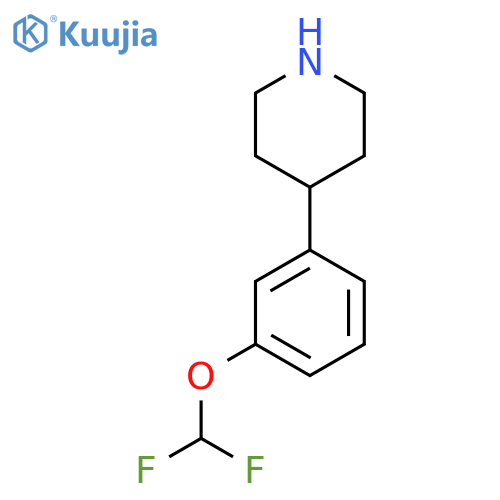Cas no 1211584-64-3 (4-3-(difluoromethoxy)phenylpiperidine)

1211584-64-3 structure
商品名:4-3-(difluoromethoxy)phenylpiperidine
4-3-(difluoromethoxy)phenylpiperidine 化学的及び物理的性質
名前と識別子
-
- 4-3-(difluoromethoxy)phenylpiperidine
- 1211584-64-3
- EN300-1929370
- 4-[3-(difluoromethoxy)phenyl]piperidine
-
- インチ: 1S/C12H15F2NO/c13-12(14)16-11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-3,8-9,12,15H,4-7H2
- InChIKey: JXIQXECXJOMHTK-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=CC(=C1)C1CCNCC1)F
計算された属性
- せいみつぶんしりょう: 227.11217043g/mol
- どういたいしつりょう: 227.11217043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 21.3Ų
4-3-(difluoromethoxy)phenylpiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1929370-10.0g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 10g |
$5590.0 | 2023-06-02 | ||
| Enamine | EN300-1929370-5.0g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 5g |
$3770.0 | 2023-06-02 | ||
| Enamine | EN300-1929370-5g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 5g |
$2650.0 | 2023-09-17 | ||
| Enamine | EN300-1929370-2.5g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1929370-0.1g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1929370-10g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 10g |
$3929.0 | 2023-09-17 | ||
| Enamine | EN300-1929370-0.5g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1929370-1.0g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 1g |
$1299.0 | 2023-06-02 | ||
| Enamine | EN300-1929370-0.05g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 0.05g |
$768.0 | 2023-09-17 | ||
| Enamine | EN300-1929370-0.25g |
4-[3-(difluoromethoxy)phenyl]piperidine |
1211584-64-3 | 0.25g |
$840.0 | 2023-09-17 |
4-3-(difluoromethoxy)phenylpiperidine 関連文献
-
1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
1211584-64-3 (4-3-(difluoromethoxy)phenylpiperidine) 関連製品
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
